tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate
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Overview
Description
tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a pentan-3-ylamino group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromoacetyl group in tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles such as amines and thiols.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Chemistry: tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the activity of certain enzymes .
Medicine: It can be used to design inhibitors for specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate involves the interaction of its functional groups with molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with active sites of enzymes, affecting their function .
Comparison with Similar Compounds
tert-butyl N-(2-bromoethyl)carbamate: Similar structure but with an ethyl group instead of a pentan-3-yl group.
tert-butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of a bromoacetyl group.
tert-butyl N-(2-aminoethyl)carbamate: Contains an aminoethyl group instead of a bromoacetyl group.
Uniqueness: tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate is unique due to the presence of both a bromoacetyl group and a pentan-3-ylamino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H27BrN2O3 |
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Molecular Weight |
351.28 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate |
InChI |
InChI=1S/C14H27BrN2O3/c1-6-11(7-2)17(12(18)10-15)9-8-16-13(19)20-14(3,4)5/h11H,6-10H2,1-5H3,(H,16,19) |
InChI Key |
BKOUIYDKQQQBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(CCNC(=O)OC(C)(C)C)C(=O)CBr |
Origin of Product |
United States |
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